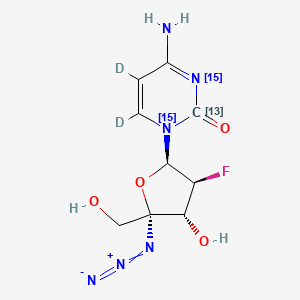![molecular formula C48H69N13O11S2 B12387677 [Deamino-Pen1,Val4,D-Arg8]-vasopressin](/img/structure/B12387677.png)
[Deamino-Pen1,Val4,D-Arg8]-vasopressin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Deamino-Pen1,Val4,D-Arg8]-vasopressin is a synthetic analog of arginine vasopressin, a neurohypophysial hormone involved in the regulation of water retention and blood pressure . This compound is used as a peptide antagonist of arginine vasopressin, distinguishing itself from non-peptide antagonists such as tolvaptan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Deamino-Pen1,Val4,D-Arg8]-vasopressin involves the solid-phase peptide synthesis method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, which is protected at its amino terminus and activated at its carboxyl terminus.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography, to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
[Deamino-Pen1,Val4,D-Arg8]-vasopressin can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.
Reduction: The disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Standard peptide synthesis reagents, such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, are used for coupling reactions.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modified biological activities .
Scientific Research Applications
[Deamino-Pen1,Val4,D-Arg8]-vasopressin has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating water retention and blood pressure.
Medicine: Explored as a potential therapeutic agent for conditions related to arginine vasopressin dysregulation, such as hyponatremia and heart failure.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Mechanism of Action
[Deamino-Pen1,Val4,D-Arg8]-vasopressin exerts its effects by antagonizing the vasopressin receptors, specifically the V1 receptor. This antagonism leads to a decrease in vasopressin’s effects on water retention and blood pressure regulation. The compound’s molecular targets include the vasopressin receptors in the kidneys and blood vessels, where it inhibits the binding of endogenous arginine vasopressin .
Comparison with Similar Compounds
Similar Compounds
[Deamino-Cys1,Val4,D-Arg8]-vasopressin: Another analog with similar properties but different amino acid substitutions.
[D-Gln4]-Desmopressin: A synthetic analog used for its antidiuretic properties.
[D-Phe2,D-Ala6]-LH-RH: A peptide analog used in reproductive health research.
Uniqueness
[Deamino-Pen1,Val4,D-Arg8]-vasopressin is unique due to its specific amino acid substitutions, which confer distinct biological activities and receptor binding properties. Its ability to act as a peptide antagonist of arginine vasopressin sets it apart from other analogs and non-peptide antagonists .
Properties
Molecular Formula |
C48H69N13O11S2 |
|---|---|
Molecular Weight |
1068.3 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H69N13O11S2/c1-26(2)39-45(71)58-33(22-36(49)63)42(68)59-34(46(72)61-19-9-13-35(61)44(70)56-30(12-8-18-53-47(51)52)40(66)54-24-37(50)64)25-73-74-48(3,4)23-38(65)55-31(21-28-14-16-29(62)17-15-28)41(67)57-32(43(69)60-39)20-27-10-6-5-7-11-27/h5-7,10-11,14-17,26,30-35,39,62H,8-9,12-13,18-25H2,1-4H3,(H2,49,63)(H2,50,64)(H,54,66)(H,55,65)(H,56,70)(H,57,67)(H,58,71)(H,59,68)(H,60,69)(H4,51,52,53)/t30-,31+,32+,33+,34+,35+,39+/m1/s1 |
InChI Key |
CKIJDBDQGBFBFJ-KLMJERDXSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
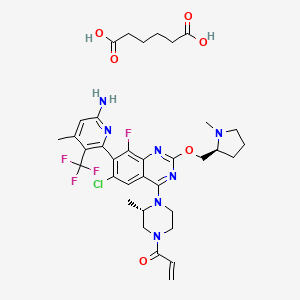
![Benzenepropanoic acid, alpha-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(R)-endo]-](/img/structure/B12387612.png)
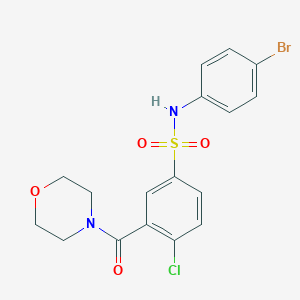


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12387644.png)
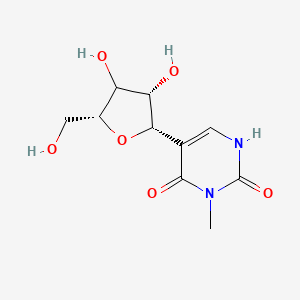
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
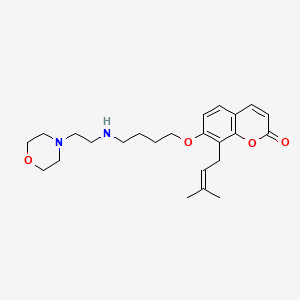

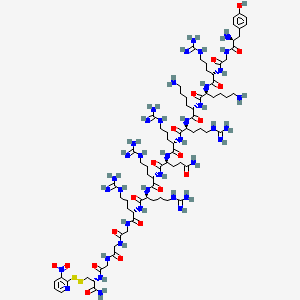
![2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid](/img/structure/B12387670.png)
